1-Acetylpiperidine-4-carbaldehyde 1-Acetylpiperidine-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 155826-26-9
VCID: VC21168618
InChI: InChI=1S/C8H13NO2/c1-7(11)9-4-2-8(6-10)3-5-9/h6,8H,2-5H2,1H3
SMILES: CC(=O)N1CCC(CC1)C=O
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol

1-Acetylpiperidine-4-carbaldehyde

CAS No.: 155826-26-9

Cat. No.: VC21168618

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

1-Acetylpiperidine-4-carbaldehyde - 155826-26-9

CAS No. 155826-26-9
Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name 1-acetylpiperidine-4-carbaldehyde
Standard InChI InChI=1S/C8H13NO2/c1-7(11)9-4-2-8(6-10)3-5-9/h6,8H,2-5H2,1H3
Standard InChI Key UQEFRJJPHHMUQP-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(CC1)C=O
Canonical SMILES CC(=O)N1CCC(CC1)C=O

Chemical Identity and Physical Properties

1-Acetylpiperidine-4-carbaldehyde (CAS 155826-26-9) is a heterocyclic organic compound with distinct structural features. The molecule consists of a piperidine ring with an acetyl group attached to the nitrogen at position 1 and a carbaldehyde (aldehyde) group at position 4. Its chemical and physical properties are summarized in the following table:

PropertyValue
IUPAC Name1-acetylpiperidine-4-carbaldehyde
CAS Number155826-26-9
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Canonical SMILESCC(=O)N1CCC(CC1)C=O
InChIInChI=1S/C8H13NO2/c1-7(11)9-4-2-8(6-10)3-5-9/h6,8H,2-5H2,1H3
InChI KeyUQEFRJJPHHMUQP-UHFFFAOYSA-N

This compound is characterized by its dual functionality, with the acetyl group modifying the basicity of the piperidine nitrogen and the carbaldehyde group providing a reactive site for nucleophilic additions and other transformations. The presence of these two functional groups in a single molecule creates unique reactivity patterns that can be exploited in organic synthesis .

Structural Features and Reactivity

Conformational Analysis

The piperidine ring in 1-acetylpiperidine-4-carbaldehyde typically adopts a chair conformation, with the carbaldehyde group preferentially occupying an equatorial position to minimize steric interactions. The acetyl group attached to the nitrogen affects the conformation of the ring by introducing rotational constraints around the N-C bond.

Reactive Centers

Two primary reactive centers exist in this molecule:

  • The carbonyl carbon of the aldehyde group, which is susceptible to nucleophilic addition reactions

  • The carbonyl carbon of the acetyl group, which can undergo various acyl transfer reactions

The presence of these reactive centers makes 1-acetylpiperidine-4-carbaldehyde particularly valuable in synthetic organic chemistry, as it can serve as a bifunctional building block for more complex molecular structures.

Synthesis Methods

Related Compound Synthesis

Information on related compounds, such as 1-N-BOC-4-acetyl piperidine, suggests potential synthetic pathways through protected intermediates. For instance, the preparation method described for 1-N-BOC-4-acetyl piperidine involves the degradation reaction of a precursor compound under acidic conditions at 60-90°C . Similar approaches could potentially be modified for the synthesis of 1-acetylpiperidine-4-carbaldehyde, with appropriate adjustments to account for the aldehyde rather than ketone functionality.

Applications in Chemical Research

Synthetic Building Block

The bifunctional nature of 1-acetylpiperidine-4-carbaldehyde makes it a valuable intermediate in the synthesis of more complex molecules. The aldehyde group can participate in:

  • Reductive amination reactions to create new C-N bonds

  • Wittig and related olefination reactions to form carbon-carbon double bonds

  • Aldol condensations and related carbon-carbon bond-forming reactions

  • Reduction to primary alcohols or oxidation to carboxylic acids

These transformations allow for the incorporation of the 1-acetylpiperidine scaffold into larger molecular structures with diverse functionalities.

Analytical Characterization

Spectroscopic Properties

The spectroscopic fingerprint of 1-acetylpiperidine-4-carbaldehyde would include distinctive features that facilitate its identification and purity assessment:

  • NMR Spectroscopy: The 1H NMR spectrum would show characteristic signals for:

    • The aldehyde proton (typically around 9-10 ppm)

    • The methyl group of the acetyl moiety (around 2.0-2.2 ppm)

    • The complex pattern of piperidine ring protons

  • Infrared Spectroscopy: Would display characteristic absorption bands for:

    • The C=O stretch of the aldehyde (approximately 1720-1740 cm⁻¹)

    • The C=O stretch of the amide (approximately 1630-1660 cm⁻¹)

  • Mass Spectrometry: Would show a molecular ion peak at m/z 155 corresponding to its molecular weight, along with fragmentation patterns typical of acetylated piperidines and aldehydes.

Chromatographic Behavior

In chromatographic systems, 1-acetylpiperidine-4-carbaldehyde would exhibit retention behavior influenced by both its relatively polar functional groups and the hydrophobic character of the piperidine ring. This dual nature makes it amenable to analysis by various chromatographic techniques, including reversed-phase high-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly when derivatized to enhance volatility.

Structure-Activity Relationships

The structural features of 1-acetylpiperidine-4-carbaldehyde can be correlated with potential biological activities based on established structure-activity relationships for related compounds. Key considerations include:

  • The piperidine ring, which often contributes to binding interactions with biological targets such as enzymes and receptors

  • The acetyl group, which modifies the electronic properties of the nitrogen and can influence hydrogen bonding interactions

  • The aldehyde group, which provides opportunities for covalent interactions with nucleophilic residues in biomolecules

These structural elements collectively determine the compound's behavior in biological systems and its potential utility as a precursor for bioactive molecules.

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